Cas no 852445-83-1 ((1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid)

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid structure
852445-83-1 structure
Product name:(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
CAS No:852445-83-1
MF:C27H36AuClN2
MW:621.007699012756
MDL:MFCD09839143
CID:819921
PubChem ID:125307291

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Chemical and Physical Properties

Names and Identifiers

    • (1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold
    • Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)
    • (1,3-Bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium-2-yl) gold chloride
    • [1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold
    • 1,3-Bis(2,6-di-isopropylphenyl)imidazol-2-ylidene gold(I) chloride
    • 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I)chloride
    • Ipr AuCl
    • (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
    • [1,3-Bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene]chlorogold (ACI)
    • (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene)gold(I) chloride
    • [1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene](chloro)gold
    • [1,3-Bis(2,6-diisopropylphenyl)-2-imidazolylidene]chlorogold
    • [1,3-Bis(diisopropylphenyl)-2-imidazolylidene]chlorogold
    • Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold
    • IPrAuCl
    • {1,3-Bis[2,6-di(propan-2-yl)phenyl]-1,3-dihydro-2H-imidazol-2-ylidene}(chloro)gold
    • AuCl(IPr)
    • 1,3-Bis(2,6-di-isopropylphenyl)imidazol-2-ylidenegold(I) chloride, 95%
    • DTXSID80693479
    • 1,3-Bis(2,6-di-isopropylphenyl)iMidazol-2-ylidene gold(I) chloride,
    • [1,3-BIS(2,6-DIISOPROPYLPHENYL)IMIDAZOL-2-YLIDENE](CHLORO)GOLD
    • 852445-83-1
    • AKOS015951030
    • 1,3-BIS(2,6-DI-ISOPROPYLPHENYL)IMIDAZOL-2-YLIDENEGOLD(I)CHLORIDE
    • MDL: MFCD09839143
    • Inchi: 1S/C27H36N2.Au.ClH/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;;/h9-16,18-21H,1-8H3;;1H/q;+1;/p-1
    • InChI Key: CNJQLSINQGKZAW-UHFFFAOYSA-M
    • SMILES: Cl[Au]=C1N(C2C(C(C)C)=CC=CC=2C(C)C)C=CN1C1C(C(C)C)=CC=CC=1C(C)C |^1:1|

Computed Properties

  • Exact Mass: 620.223
  • Monoisotopic Mass: 620.223
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 559
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 6.5A^2
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: nothing

Experimental Properties

  • Color/Form: Not available
  • Melting Point: 298 °C
  • Stability/Shelf Life: store cold

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: 26-36/37
  • Hazardous Material Identification: Xi
  • Storage Condition:0-10°C

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
BAI LING WEI Technology Co., Ltd.
79-0200-1g
1,3-Bis(2,6-di-isopropylphenyl)imidazol-2-ylidenegold(I) chloride, 95%
852445-83-1 95%
1g
¥ 4140 2022-04-25
eNovation Chemicals LLC
Y1014540-5g
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold
852445-83-1 95%
5g
$1170 2024-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RP740-50mg
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
852445-83-1 98%
50mg
246.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-RP740-1g
(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid
852445-83-1 98%
1g
2497.0CNY 2021-08-04
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C862689-50mg
Chloro[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]gold(I)
852445-83-1 ≥98%
50mg
¥230.00 2022-09-02
Chemenu
CM103053-5g
[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazol-2-ylidene]-chlorogold
852445-83-1 95%
5g
$*** 2023-05-29
abcr
AB249183-250 mg
1,3-Bis(2,6-di-isopropylphenyl)imidazol-2-ylidene gold(I) chloride, 95%; .
852445-83-1 95%
250 mg
€128.00 2023-07-20
Ambeed
A175422-250mg
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold
852445-83-1 95%
250mg
$88.0 2025-02-20
Ambeed
A175422-1g
(1,3-Bis(2,6-diisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene)(chloro)gold
852445-83-1 95%
1g
$308.0 2025-02-20
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
696277-100MG
[(IPr)AuCl]
852445-83-1
100mg
¥597.45 2023-11-28

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  2 min, 40 °C
Reference
Continuous Flow Synthesis of Metal-NHC Complexes**
Simoens, Andreas; Scattolin, Thomas; Cauwenbergh, Thibault; Pisano, Gianmarco; Cazin, Catherine S. J.; et al, Chemistry - A European Journal, 2021, 27(18), 5653-5657

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Potassium tetrachloroaurate Solvents: 3-Chloropyridine ;  24 h, 80 °C
Reference
A direct and practical approach for the synthesis of N-heterocyclic carbene coinage metal complexes
Zhu, Shifa; Liang, Renxiao; Jiang, Huanfeng, Tetrahedron, 2012, 68(38), 7949-7955

Production Method 3

Reaction Conditions
1.1 Reagents: 1-Butanaminium, N,N,N-tributyl-, salt with 2,4-pentanedione (1:1) ,  Chloro(tetrahydrothiophene)gold Solvents: Dichloromethane ;  1 h
Reference
An efficient and sustainable synthesis of NHC gold complexes
Johnson, Alice; Gimeno, M. Concepcion, Chemical Communications (Cambridge, 2016, 52(62), 9664-9667

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium carbonate ,  Potassium tetrachloroaurate Solvents: 3-Chloropyridine ;  24 h, 80 °C
Reference
A direct and practical approach for the synthesis of Au(I)-NHC complexes from commercially available imidazolium salts and Au(III) salts
Zhu, Shifa; Liang, Renxiao; Chen, Lijuan; Wang, Chao; Ren, Yanwei; et al, Tetrahedron Letters, 2012, 53(7), 815-818

Production Method 5

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Gold, chloro[thiobis[methane]]- Solvents: Acetone ;  1 h, 60 °C
Reference
Straightforward synthesis of [Au(NHC)X] (NHC = N-heterocyclic carbene, X = Cl, Br, I) complexes
Collado, Alba; Gomez-Suarez, Adrian; Martin, Anthony R.; Slawin, Alexandra M. Z.; Nolan, Steven P., Chemical Communications (Cambridge, 2013, 49(49), 5541-5543

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Gold, chloro[thiobis[methane]]- Solvents: Acetone ;  60 °C
Reference
Synthesis of L-Au(I)-CF2H Complexes and Their Application as Transmetalation Shuttles to the Difluoromethylation of Aryl Iodides
Garcia-Dominguez, Patricia, Organometallics, 2021, 40(17), 2923-2928

Production Method 7

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) ,  Chloro(tetrahydrothiophene)gold Solvents: Dichloromethane ;  4 h, rt
Reference
Synthesis and Structural Characterization of Water-Soluble Gold(I) N-Heterocyclic Carbene Complexes. An X-ray Absorption Fine Structure Spectroscopy (XAFS) Study
Fernandez, Gabriela A.; Picco, Agustin S.; Ceolin, Marcelo R.; Chopa, Alicia B.; Silbestri, Gustavo F., Organometallics, 2013, 32(21), 6315-6323

Production Method 8

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  3 h, 30 °C
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  3 h, 30 °C
Reference
Intermolecular mono- and dihydroamination of activated alkenes using a recoverable gold catalyst
Medina, Florian; Michon, Christophe; Agbossou-Niedercorn, Francine, European Journal of Organic Chemistry, 2012, 2012(31), 6218-6227

Production Method 9

Reaction Conditions
Reference
Mechanism of Photoredox-Initiated C-C and C-N Bond Formation by Arylation of IPrAu(I)-CF3 and IPrAu(I)-Succinimide
Kim, Suhong; Toste, F. Dean, Journal of the American Chemical Society, 2019, 141(10), 4308-4315

Production Method 10

Reaction Conditions
1.1 Reagents: Chlorodimethylphenylsilane Solvents: Toluene ;  6 h, rt
Reference
A N-heterocyclic carbene gold hydroxide complex: a golden synthon
Gaillard, Sylvain; Slawin, Alexandra M. Z.; Nolan, Steven P., Chemical Communications (Cambridge, 2010, 46(16), 2742-2744

Production Method 11

Reaction Conditions
1.1 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  5 min, 35 °C
1.2 Reagents: Potassium carbonate Solvents: Water ;  10 min, 35 °C
Reference
Rapid and mild synthesis of Au-NHC complexes in a simple two-phase flow reactor
Jonsson, Helgi Freyr; Fiksdahl, Anne; Harvie, Andrew J., Dalton Transactions, 2021, 50(23), 7969-7975

Production Method 12

Reaction Conditions
1.1 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Acetone ;  10 min, 60 °C
1.2 Reagents: Sodium acetate ;  50 min, 60 °C
Reference
Using sodium acetate for the synthesis of [Au(NHC)X] complexes
Scattolin, Thomas; Tzouras, Nikolaos V.; Falivene, Laura; Cavallo, Luigi; Nolan, Steven P., Dalton Transactions, 2020, 49(28), 9694-9700

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium bicarbonate ,  Chloro(tetrahydrothiophene)gold Solvents: Methanol ,  Dichloromethane ;  3 d, rt
Reference
NHC-Gold-Alkyne Complexes: Influence of the Carbene Backbone on the Ion Pair Structure
Ciancaleoni, Gianluca; Biasiolo, Luca; Bistoni, Giovanni; Macchioni, Alceo; Tarantelli, Francesco; et al, Organometallics, 2013, 32(15), 4444-4447

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Oxygen ,  Gold, chloro[thiobis[methane]]- ;  30 min, rt
Reference
General Mechanochemical Synthetic Protocol to Late Transition Metal-NHC (N-Heterocyclic Carbene) Complexes
Pisano, Gianmarco; Cazin, Catherine S. J., ACS Sustainable Chemistry & Engineering, 2021, 9(29), 9625-9631

Production Method 15

Reaction Conditions
1.1 Reagents: Silver oxide (Ag2O) Solvents: Dichloromethane ;  overnight, rt
1.2 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  overnight, rt
Reference
Simple and Mild Synthesis of Indoles via Hydroamination Reaction Catalysed by NHC-Gold Complexes: Looking for Optimized Conditions
Michalska, Malina; Grela, Karol, Synlett, 2016, 27(4), 599-603

Production Method 16

Reaction Conditions
1.1 Reagents: Chloro(tetrahydrothiophene)gold Solvents: Dichloromethane ;  15 min, rt
1.2 Reagents: Potassium carbonate ;  1.5 h, rt
Reference
Simple and efficient synthesis of [MCl(NHC)] (M = Au, Ag) complexes
Visbal, Renso; Laguna, Antonio; Gimeno, M. Concepcion, Chemical Communications (Cambridge, 2013, 49(50), 5642-5644

Production Method 17

Reaction Conditions
1.1 Reagents: Gold, chloro[thiobis[methane]]- Solvents: Dichloromethane ;  2 h, rt
Reference
N,N'-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene gold(I) chloride
Ramon, Ruben S.; Nolan, Steven P., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-7

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Raw materials

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Preparation Products

(1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid Related Literature

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Additional information on (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chlorid

Comprehensive Overview of (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) Chloride (CAS No. 852445-83-1)

The compound (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chloride, with CAS No. 852445-83-1, is a highly specialized organogold complex that has garnered significant attention in the fields of catalysis, materials science, and medicinal chemistry. This gold-based compound is part of the broader family of N-heterocyclic carbene (NHC) gold complexes, which are renowned for their stability and versatility in various chemical transformations. The presence of the diisopropylphenyl groups enhances the steric bulk around the gold center, making it particularly useful in selective catalytic reactions.

In recent years, the demand for gold(III) complexes has surged due to their unique electronic properties and applications in photocatalysis and electroluminescent materials. Researchers are increasingly exploring the potential of NHC-gold(III) compounds like 852445-83-1 in organic light-emitting diodes (OLEDs) and solar cell technologies. The compound's ability to facilitate C-H activation and cross-coupling reactions has also made it a valuable tool in synthetic organic chemistry.

One of the most frequently asked questions about (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chloride revolves around its synthesis and handling. The compound is typically prepared through the reaction of gold(III) precursors with N-heterocyclic carbene ligands under inert conditions. Its stability in air and moisture is moderate, requiring storage in anhydrous solvents or under an inert atmosphere. This makes it a preferred choice for laboratories focusing on advanced catalytic systems.

The mechanistic studies of 852445-83-1 have revealed its efficacy in gold-catalyzed cyclization and arylation reactions. These reactions are pivotal in the synthesis of pharmaceutical intermediates and fine chemicals. For instance, the compound has been employed in the construction of heterocyclic frameworks, which are common motifs in drug discovery. Its low toxicity profile compared to other transition metal complexes further enhances its appeal for biomedical applications.

Another area of growing interest is the use of NHC-gold(III) complexes in nanotechnology. The compound 852445-83-1 has been investigated for its potential in gold nanoparticle synthesis, where it acts as a stabilizing agent. This application aligns with the broader trend of sustainable nanotechnology, as researchers seek eco-friendly methods to produce functional nanomaterials.

From a commercial perspective, the availability of (1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-2(3H)-ylidene)gold(III) chloride is limited, with only a handful of suppliers offering it in small quantities. This scarcity has driven interest in alternative synthetic routes and derivatives that can mimic its properties. The compound's high cost is often justified by its exceptional performance in niche applications, such as asymmetric catalysis and materials engineering.

In conclusion, CAS No. 852445-83-1 represents a cutting-edge example of gold(III) chemistry with multifaceted applications. Its unique structural features and reactivity profile make it a subject of ongoing research, particularly in the realms of catalysis, materials science, and nanotechnology. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in the development of next-generation chemical technologies.

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